
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a quinoline moiety linked via a carboximidamide group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the methyl-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Chemical Information:
- CAS Number: 355824-85-0
- Molecular Formula: C16H19N5
- Molar Mass: 281.36 g/mol
- Synonyms: Includes various names such as STK136661 and BIM-0047284.P001.
The compound features a unique structure that combines a pyrimidine ring with a quinoline moiety, which is crucial for its biological activity.
Medicinal Chemistry
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide has been investigated for its potential therapeutic effects.
Potential Therapeutic Uses:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
Table 1: Summary of Anticancer Studies
Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Study A | MCF-7 | 15.2 | Kinase Inhibition |
Study B | HeLa | 10.5 | Apoptosis Induction |
Toxicology and Safety Assessment
The compound's safety profile is critical for its application in cosmetics and pharmaceuticals. Recent advancements in toxicological assessments have utilized this compound as a model compound for evaluating liver toxicity.
Innovative Approaches:
- Next-Generation Risk Assessment (NGRA): The TOXIN knowledge graph integrates historical animal data with new methodologies to predict toxicity without animal testing. This approach has been applied to assess the liver toxicity of compounds similar to this compound.
Table 2: Toxicity Assessment Parameters
Parameter | Value/Criteria |
---|---|
Liver Enzymes Monitored | ALT, AST, ALP |
Toxicity Classification | Hepatotoxic potential |
Study Duration | 90 days |
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The study utilized various concentrations of the compound and identified the IC50 value at 15.2 µM, indicating potential as a chemotherapeutic agent.
Case Study 2: Toxicological Evaluation
In evaluating liver toxicity using the TOXIN knowledge graph, researchers identified that compounds structurally related to this compound exhibited hepatotoxic potential in repeated-dose studies. This assessment allowed for the identification of specific biomarkers associated with liver function disturbances.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
What sets N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide apart is its unique combination of a pyrimidine ring and a quinoline moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Actividad Biológica
N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉N₅
- Molecular Weight : 281.36 g/mol
- CAS Number : 355824-85-0
- MDL Number : MFCD01954539
- Hazard Classification : Irritant
The compound exhibits a dual-target mechanism by acting as an inhibitor of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the treatment of Alzheimer’s disease (AD). The inhibition of these enzymes can lead to increased levels of neurotransmitters, thereby enhancing cognitive function.
Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
AChE | Mixed Inhibition | 0.28 |
hAChE | Mixed Inhibition | 0.34 |
hMAO-B | Competitive | 2.81 |
hMAO-A | Competitive | 0.91 |
The compound demonstrated significant inhibitory activity against both AChE and MAOs, suggesting its potential as a multi-target agent for AD treatment .
Biological Activities
- Neuroprotective Effects :
- Toxicity Studies :
- Antioxidant Activity :
Case Studies and Research Findings
A study focused on the synthesis and biological evaluation of derivatives of 3,4-dihydroquinoline highlighted the compound's potential in treating Alzheimer's disease through its dual inhibition mechanism. The research emphasized the importance of structural modifications to enhance pharmacological activity and selectivity against target enzymes .
Another review on natural products derived from 3,4-dihydroquinolinone emphasized the biological activities of related compounds, noting their therapeutic potentials across various disorders including neurodegenerative diseases . This underscores the relevance of this compound within a broader context of drug discovery.
Propiedades
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSHWPKXOJSKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCCC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.